![molecular formula C11H19NO4 B014464 Ethyl 2-cyano-4,4-diethoxybutyrate CAS No. 52133-67-2](/img/structure/B14464.png)
Ethyl 2-cyano-4,4-diethoxybutyrate
Overview
Description
Ethyl 2-cyano-4,4-diethoxybutyrate (ECDB) is an organic compound with the chemical formula C7H12NO3. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. ECDB has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, ECDB is used as a solvent in the manufacture of plastics and as a preservative in food products.
Scientific Research Applications
Chemical Research Reagent
Ethyl 2-cyano-4,4-diethoxybutyrate is used as a reagent in chemical research . It plays a crucial role in the synthesis of various chemical compounds.
Synthesis of Fused Imidazopyrazoles
This compound is used in the synthesis of fused imidazopyrazoles . Fused imidazopyrazoles have attracted the attention of medicinal chemists due to their considerable biological and pharmacological activities .
Anticancer Applications
Fused imidazopyrazoles, which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, have shown anticancer effects . For example, 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles have in vivo effects on the proliferation of mouse leukemic .
Antiviral Applications
The same compound (2,3-dihydro-1H-imidazo[1,2-b]pyrazoles) has antiviral activity in herpes simplex virus type 1-infected mammalian cells .
Antimicrobial Applications
Substituted imidazo[1,2-b]pyrazole (cephem derivatives), which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, is used as antimicrobials .
Photographic Dye-forming Couplers
Imidazo[1,2-b]pyrazole nucleus, which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, is used as photographic dye-forming couplers. These couplers, useful in photographic materials and processes, have improved absorption .
properties
IUPAC Name |
ethyl 2-cyano-4,4-diethoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKACZDKUNMFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399970 | |
Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-4,4-diethoxybutyrate | |
CAS RN |
52133-67-2 | |
Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl 2-cyano-4,4-diethoxybutyrate utilized in the synthesis of 7-deazaguanine derivatives?
A1: Ethyl 2-cyano-4,4-diethoxybutyrate serves as a crucial starting material in the synthesis of specific N-methyl isomers of 7-deazaguanine. [, ] Specifically, it reacts with N-methylguanidine through a condensation reaction. [] This reaction initiates a synthetic pathway that ultimately leads to the formation of the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazaguanine). []
Q2: Why is the regioselective synthesis of different N-methyl isomers of 7-deazaguanine important?
A2: The regioselective synthesis of distinct N-methyl isomers of 7-deazaguanine, such as the 1-methyl isomer, is crucial due to the varying biological activities exhibited by these isomers. [] Research indicates that these isomers demonstrate different levels of inhibition against xanthine oxidase, an enzyme involved in purine metabolism. [] Specifically, the 1-methyl isomer exhibits a significantly lower Ki value (3 µM) compared to the 3-methyl isomer (40 µM), suggesting a much higher inhibitory potency against xanthine oxidase. [] This difference in activity highlights the importance of regioselective synthesis for developing compounds with specific biological profiles and potential therapeutic applications.
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